molecular formula C11H10N2O4 B156816 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid CAS No. 137232-04-3

4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid

Cat. No. B156816
M. Wt: 234.21 g/mol
InChI Key: NVIJVMZHQKJLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid, also known as AMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AMB is a member of the β-lactam family of compounds, which are known for their antibacterial properties. However, AMB has been found to have a wide range of other potential applications, including as an anti-inflammatory and anti-tumor agent.

Mechanism Of Action

The mechanism of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is not fully understood, but it is believed to work by inhibiting the synthesis of bacterial cell walls. This leads to the breakdown of the bacterial cell and subsequent death of the organism. Additionally, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

Studies have shown that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has a number of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory properties, 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been found to have anti-tumor effects in animal models of cancer. It has also been shown to have antioxidant properties and to be effective in reducing oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One advantage of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is its broad-spectrum antibacterial activity, which makes it a potentially useful compound for the treatment of bacterial infections. However, its use is limited by its potential toxicity and the development of resistance by bacterial strains. Additionally, its anti-inflammatory and anti-tumor effects have yet to be fully characterized, and further research is needed to determine its potential therapeutic applications in these areas.

Future Directions

There are a number of potential future directions for research on 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully characterize its anti-inflammatory and anti-tumor effects and to determine its potential as a therapeutic agent in these areas. Finally, research is needed to better understand the mechanisms of action of 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid and to identify new targets for its use in the treatment of bacterial infections and other diseases.

Synthesis Methods

4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid can be synthesized through a multistep process involving the reaction of 4-methylbenzoic acid with various reagents, including ethyl chloroformate, sodium azide, and triethylamine. The resulting compound is then subjected to further reactions, including the addition of an amino acid and the formation of a β-lactam ring.

Scientific Research Applications

4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its antibacterial properties, with studies showing that 4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid is effective against a range of bacterial strains, including those that are resistant to traditional antibiotics. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

CAS RN

137232-04-3

Product Name

4-(3-Amino-2-oxoazetidinonyl-1)methylbenzoic acid

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

4-(3-amino-2,4-dioxoazetidin-1-yl)-2-methylbenzoic acid

InChI

InChI=1S/C11H10N2O4/c1-5-4-6(2-3-7(5)11(16)17)13-9(14)8(12)10(13)15/h2-4,8H,12H2,1H3,(H,16,17)

InChI Key

NVIJVMZHQKJLID-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(C2=O)N)C(=O)O

Other CAS RN

137232-04-3

synonyms

4-(3-amino-2-oxoazetidinonyl-1)methylbenzoic acid
4-AABC

Origin of Product

United States

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